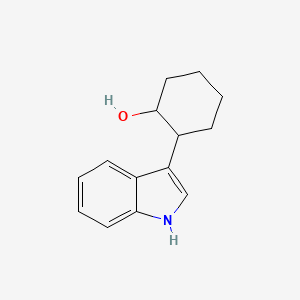

2-(1H-Indol-3-yl)cyclohexanol

Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic and Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. biosynth.commdpi.comnih.govresearchgate.net Its versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities. mdpi.com Indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others. biosynth.commdpi.comnih.gov For instance, compounds like vincristine (B1662923) (an anticancer drug) and indomethacin (B1671933) (a nonsteroidal anti-inflammatory drug) highlight the therapeutic importance of the indole nucleus. mdpi.comnih.gov The ability of the indole scaffold to interact with various biological targets makes it a valuable starting point for the design of new therapeutic agents. mdpi.comnih.gov

Role of Cyclohexanol (B46403) Derivatives as Versatile Synthetic Intermediates and Chiral Auxiliaries

Cyclohexanol and its derivatives are fundamental building blocks in organic synthesis. The six-membered carbocyclic ring provides a robust and conformationally well-defined framework that can be functionalized in numerous ways. A particularly important application of cyclohexanol derivatives is in the field of asymmetric synthesis, where they serve as chiral auxiliaries. rsc.orgrsc.orgscielo.br Chiral auxiliaries are stereogenic units that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org For example, trans-2-phenylcyclohexanol has been demonstrated to be a powerful and readily available chiral auxiliary. acs.org The development of enantiomerically pure cyclohexanol derivatives has been a significant area of research, with enzymatic methods offering a facile route to these valuable compounds. rsc.orgrsc.org

Rationale for Research into 2-(1H-Indol-3-yl)cyclohexanol

The decision to investigate this compound stems from a logical progression in the field of molecular design, aiming to harness the synergistic potential of its constituent parts.

The structure of this compound inherently possesses chirality due to the presence of at least two stereocenters on the cyclohexanol ring. This leads to the existence of multiple stereoisomers (enantiomers and diastereomers), each with potentially distinct chemical and biological properties. The control of stereochemistry during the synthesis of this molecule is a crucial aspect of its chemistry. The ability to selectively prepare a single stereoisomer is highly desirable, as different isomers can exhibit vastly different biological effects.

The term "chiral scaffold" refers to a core molecular framework that possesses chirality and can be used as a template for the synthesis of more complex, stereochemically defined molecules. nih.govresearchgate.netmdpi.comrsc.org this compound is an excellent candidate for such a scaffold. The indole nitrogen and the cyclohexanol oxygen provide two distinct points for further chemical modification. This modularity allows for the systematic variation of substituents on both the indole and cyclohexanol rings, enabling the creation of a library of diverse chiral molecules. bohrium.com This approach is invaluable in drug discovery and the development of new chiral ligands and catalysts.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4765-28-0 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H17NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,14-16H,2,4,6,8H2 |

InChI Key |

SKDNUUCJZZOOGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=CNC3=CC=CC=C32)O |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 2 1h Indol 3 Yl Cyclohexanol

Carbon-Carbon Bond Formation Strategies (e.g., C-C bond between indole (B1671886) C3 and cyclohexanol (B46403) C2)

The formation of the C(sp²)–C(sp³) bond between the electron-rich indole ring and the cyclohexane (B81311) ring is the pivotal step in the synthesis of the target molecule. sioc-journal.cn The choice of strategy depends on the selected synthons and their corresponding reagents.

Friedel-Crafts Alkylation: A common strategy involves the reaction of indole (a potent nucleophile) with an electrophilic partner. In this context, indole can be reacted directly with cyclohexanone (B45756) under acidic conditions. The reaction proceeds via an initial condensation to form an indolyl-substituted alkene, which is then reduced in situ or in a subsequent step to yield the target alcohol. A related approach involves the reaction of indoles with cyclohexanones, catalyzed by iodine, to produce 2-(indol-3-yl)phenols through a cascade of condensation, oxygenation, and aromatization. researchgate.net Adapting these conditions could potentially yield the desired cyclohexanol derivative before aromatization.

Organometallic Addition: This approach utilizes a pre-formed organometallic reagent.

Indolyl Nucleophile: An indolyl Grignard reagent (indolylmagnesium halide) or a 3-lithioindole can be prepared and subsequently reacted with an electrophilic cyclohexyl partner like cyclohexene (B86901) oxide. The nucleophilic attack of the indole C3 on the epoxide ring, followed by an aqueous workup, would yield the desired 2-(1H-indol-3-yl)cyclohexanol. researchgate.net

Cyclohexyl Nucleophile: Alternatively, a cyclohexyl Grignard reagent could be added to an electrophilic indole-3-carbaldehyde. The resulting secondary alcohol would then require a subsequent reduction of the aldehyde's carbonyl group to a methylene (B1212753) group to achieve the target structure, which represents a less direct route.

Radical Coupling: Modern synthetic methods also include radical cross-coupling reactions. nih.gov While less common for this specific transformation, a strategy could be envisioned where radicals generated at the indole C3 and cyclohexyl C2 positions are coupled. For instance, oxidative coupling of an indole anion and a ketone enolate has been used to form similar C-C bonds. acs.org

Table 2: Comparison of C-C Bond Formation Strategies

| Strategy | Indole Reagent | Cyclohexane Reagent | Conditions | Key Features |

| Friedel-Crafts Type | Indole | Cyclohexanone | Acid catalyst (e.g., I₂, H⁺) | Direct, potentially requires subsequent reduction. researchgate.net |

| Organometallic (Indole Nu) | Indolylmagnesium bromide | Cyclohexene oxide | Anhydrous ether/THF | Good control of regioselectivity. researchgate.net |

| Organometallic (Cyclohexyl Nu) | Indole-3-carbaldehyde | Cyclohexylmagnesium halide | Anhydrous ether/THF | Requires additional functional group manipulation post-coupling. |

| Oxidative Coupling | Indole anion (from Indole) | Cyclohexanone enolate | Base (e.g., LHMDS), Oxidant (e.g., FeCl₃) | A modern approach for direct coupling of indole and carbonyl partners. acs.org |

Classical and Modern Retrosynthetic Approaches to the Indole and Cyclohexanol Moieties

Beyond the main C-C bond formation, the retrosynthesis must also consider the construction of the indole and cyclohexanol rings themselves from simpler, acyclic, or aromatic precursors.

Indole Moiety: The indole ring is a privileged structure in medicinal chemistry, and numerous named reactions have been developed for its synthesis. quimicaorganica.orgresearchgate.net The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis: This is arguably the most famous and widely used method. It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. diva-portal.org For the indole fragment of the target molecule, this would involve reacting phenylhydrazine with a suitable carbonyl compound.

Bischler Indole Synthesis: This method involves the reaction of an aniline (B41778) with an α-halo-ketone, followed by an acid-catalyzed cyclization and aromatization. diva-portal.org

Reissert Indole Synthesis: This approach starts with the condensation of o-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. quimicaorganica.org

Leimgruber-Batcho Indole Synthesis: A highly versatile method, especially in industrial settings, that begins with an o-nitrotoluene derivative. The starting material is converted to an enamine, which then undergoes reductive cyclization to form the indole ring. diva-portal.org

Table 3: Retrosynthetic Approaches for the Indole Moiety

| Synthesis Method | Key Precursors | Reaction Type | Advantages |

| Fischer | Phenylhydrazine, Aldehyde/Ketone | Condensation, researchgate.netresearchgate.net-Sigmatropic Rearrangement | High versatility, widely applicable. diva-portal.org |

| Bischler | Aniline, α-Halo-ketone | Alkylation, Cyclization | Access to specifically substituted indoles. quimicaorganica.orgdiva-portal.org |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Condensation, Reductive Cyclization | Good for producing indole-2-carboxylic acids. quimicaorganica.org |

| Leimgruber-Batcho | o-Nitrotoluene derivative | Enamine formation, Reductive Cyclization | High yields, uses readily available starting materials. diva-portal.org |

Cyclohexanol Moiety: The cyclohexanol ring is a common structural motif that can be accessed through several fundamental organic transformations. msu.edu

Reduction of Cyclohexanone: The most direct route to cyclohexanol is the reduction of its corresponding ketone, cyclohexanone. This can be achieved with a wide variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Hydration of Cyclohexene: Cyclohexanol can be prepared from cyclohexene via the addition of water across the double bond. This can be accomplished through acid-catalyzed hydration or, for anti-Markovnikov addition, via hydroboration-oxidation.

Diels-Alder Reaction: For a more fundamental construction of the six-membered ring, a Diels-Alder reaction can be employed. This powerful pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene (e.g., 1,3-butadiene) with a dienophile (e.g., ethylene (B1197577) or a substituted alkene). slideshare.net Subsequent functional group manipulations would be necessary to install the hydroxyl group at the desired position.

Birch Reduction: Aromatic compounds like benzene (B151609) can serve as precursors to cyclohexane derivatives. A Birch reduction of benzene can yield 1,4-cyclohexadiene, which can be further functionalized to access cyclohexanol. msu.edu

Table 4: Retrosynthetic Approaches for the Cyclohexanol Moiety

| Strategy | Key Precursors | Reaction Type | Key Features |

| Ketone Reduction | Cyclohexanone | Reduction | Simple, high-yielding functional group interconversion. pharmacy180.com |

| Alkene Hydration | Cyclohexene | Electrophilic Addition / Hydroboration | Reliable methods for introducing the hydroxyl group. msu.edu |

| Diels-Alder | 1,3-Butadiene, Ethylene | [4+2] Cycloaddition | Excellent for de novo ring construction. slideshare.net |

| Birch Reduction | Benzene | Dissolving Metal Reduction | Accesses cyclohexyl systems from aromatic precursors. msu.edu |

Reaction Mechanisms and Mechanistic Investigations in the Synthesis of 2 1h Indol 3 Yl Cyclohexanol

Elucidation of Specific Reaction Pathways for C-C and C-O Bond Formation

The formation of the crucial C-C bond between the electron-rich C3 position of indole (B1671886) and the cyclohexane (B81311) ring is typically achieved through several distinct mechanistic pathways. The specific pathway is dictated by the choice of reactants and catalysts.

Friedel-Crafts Alkylation: A common and direct method involves the acid-catalyzed Friedel-Crafts alkylation of indole with cyclohexanone (B45756). perlego.commt.combyjus.com In this pathway, a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid activates the cyclohexanone by coordinating to or protonating the carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the indole C3 position. byjus.com This attack forms a tertiary carbocation intermediate on the cyclohexane ring, which is then neutralized by the loss of a proton, leading to a cyclohexenyl-indole intermediate. Subsequent hydration or reduction steps would be required to yield the final cyclohexanol (B46403) product. The C-O bond of the hydroxyl group originates from the carbonyl oxygen of the cyclohexanone precursor.

Michael Addition: When an α,β-unsaturated ketone like cyclohex-2-enone is used as the starting material, the C-C bond is formed via a Michael addition reaction. researchgate.netbeilstein-journals.orgnih.gov Indole acts as a soft nucleophile and adds to the β-carbon of the enone, a process often catalyzed by a Lewis acid or an organocatalyst. researchgate.net This conjugate addition results in the formation of an enolate intermediate, which is then protonated to give 3-(3-oxocyclohexyl)-1H-indole. The final step to obtain 2-(1H-indol-3-yl)cyclohexanol requires the reduction of the ketone functionality, which establishes the C-O bond of the alcohol.

Palladium-Catalyzed Oxidative Heck Reaction: A more advanced strategy involves the direct arylation of indoles with cyclohexanones using a palladium catalyst. acs.org This process is believed to proceed through an alkylation and subsequent dehydrogenation sequence. acs.org A proposed mechanism for similar transformations involves the oxidative addition of a substrate to a Pd(0) complex, followed by migratory insertion of an alkene (formed in situ from the enol or enolate of cyclohexanone), and finally β-hydride elimination. libretexts.orgwikipedia.orgorganic-chemistry.org In this context, the reaction couples the indole C-H bond with the cyclohexanone, followed by aromatization, often using molecular oxygen as the terminal oxidant. acs.org To arrive at the target cyclohexanol, this pathway would need to be modified to prevent the final aromatization step, likely through a reductive termination.

Iodine-Catalyzed Arylation: Elemental iodine has been shown to catalyze the C3-arylation of indoles using cyclohexanones as the arylating source. rsc.orgresearchgate.net This metal-free approach likely involves iodine acting as a Lewis acid to activate the cyclohexanone. The reaction proceeds through condensation and subsequent dehydrogenative aromatization, with DMSO sometimes acting as the oxidant and oxygen source for the hydroxyl group in related phenol (B47542) syntheses. researchgate.net For the synthesis of the target cyclohexanol, the reaction would need to be stopped before the final aromatization step.

Understanding Stereochemical Control and Selectivity (Enantio- and Diastereoselectivity)

The structure of this compound contains two adjacent stereocenters (at C1 and C2 of the cyclohexane ring), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Controlling the relative (diastereo-) and absolute (enantio-) configuration of these centers is a critical challenge in its synthesis.

Diastereoselectivity: The relative stereochemistry (cis vs. trans) of the indole and hydroxyl groups is determined during the C-C bond formation or the subsequent reduction step.

In Michael addition reactions, the approach of the indole nucleophile to the cyclohexenone ring can be influenced by steric factors, leading to a preferred diastereomer.

When the final step is the reduction of a 2-(1H-indol-3-yl)cyclohexanone precursor, the diastereoselectivity is governed by the reducing agent and the steric environment around the carbonyl group. Bulky reducing agents will typically attack from the less hindered face, leading to the thermodynamically or kinetically favored alcohol diastereomer. For instance, stereoselective reduction of a substituted cyclohexanone using sodium borohydride (B1222165) can yield a single cyclohexanol diastereomer. nih.gov

Enantioselectivity: Achieving enantioselectivity requires the use of chiral catalysts or auxiliaries that can differentiate between the two enantiotopic faces of the reactants.

Chiral Lewis Acid Catalysis: A prominent strategy is the use of a chiral Lewis acid, which coordinates to the electrophile (e.g., cyclohexenone or activated cyclohexanone) and creates a chiral environment. acs.orgacs.org This forces the indole to attack from a specific face, leading to one enantiomer in excess. Catalysts for related enantioselective indole alkylations include complexes of copper, iridium, or calcium with chiral ligands like bisoxazolines (BOX), phosphines, or BINOL-derived phosphates. acs.orgacs.orgmdpi.com

Organocatalysis: Chiral amines, such as imidazolidinones, can catalyze the enantioselective conjugate addition of indoles to α,β-unsaturated aldehydes and ketones. princeton.eduprinceton.edu The catalyst forms a transient chiral iminium ion with the enone, which activates it towards nucleophilic attack and effectively shields one of its faces, directing the indole to the other. princeton.eduprinceton.edu

The table below summarizes catalytic approaches applicable to achieving stereocontrol in reactions analogous to the synthesis of this compound.

| Catalyst Type | Catalyst Example | Reaction Type | Role in Stereocontrol | Typical Selectivity |

|---|---|---|---|---|

| Chiral Lewis Acid | Cu(II)-Bisoxazoline Complex | Friedel-Crafts / Michael Addition | Creates a chiral environment around the electrophile, directing the nucleophilic attack of indole. | High Enantioselectivity (up to 98% ee reported for related reactions). acs.org |

| Chiral Lewis Acid | Calcium BINOL Bis(phosphate) | Friedel-Crafts Alkylation | Activates nitroalkenes (analogous to enones) for enantioselective indole addition. acs.org | Excellent Enantioselectivity (up to 98% ee). acs.org |

| Chiral Organocatalyst | Imidazolidinone (MacMillan Catalyst) | Michael Addition (via Iminium Catalysis) | Forms a chiral iminium ion with the enone, shielding one face from attack. princeton.eduprinceton.edu | High Enantioselectivity (84-97% ee). princeton.edu |

| Achiral Reducing Agent | Sodium Borohydride (NaBH₄) | Ketone Reduction | Controls diastereoselectivity by attacking the carbonyl from the sterically least hindered face. | High Diastereoselectivity (>20:1 dr reported for similar systems). nih.gov |

Role of Catalysts, Co-catalysts, and Additives in Reaction Efficiency and Selectivity

Catalysts and additives are fundamental to the synthesis of this compound, playing crucial roles in activating substrates, accelerating reaction rates, and directing selectivity.

Lewis and Brønsted Acids: These are the most common catalysts for promoting the initial C-C bond formation.

Lewis Acids (e.g., AlCl₃, FeCl₃, I₂): They function by coordinating to the carbonyl oxygen of cyclohexanone or cyclohexenone. researchgate.netwikipedia.org This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl (or β-carbon in enones) and making it susceptible to attack by the indole nucleophile. perlego.com

Brønsted Acids (e.g., H₂SO₄, p-TsOH): They protonate the carbonyl oxygen to form a highly reactive oxocarbenium ion, which is then readily attacked by indole. They are also crucial in catalyzing the dehydration step in condensation reactions. nih.govmdpi.com

Transition Metal Catalysts (e.g., Palladium): Palladium complexes are used in modern cross-coupling strategies. In the oxidative Heck pathway, a Pd(II) salt (e.g., Pd(OAc)₂) acts as the catalyst. acs.org The catalytic cycle is complex, often involving a Pd(0)/Pd(II) or even a Pd(I)/Pd(III) cycle. nih.govnih.gov Ligands, such as phosphines or pyridines, are critical additives that modulate the reactivity and stability of the palladium center, influencing the efficiency of oxidative addition and subsequent steps. organic-chemistry.orgnih.gov

Co-catalysts and Additives:

Bases: In reactions like the Heck coupling, a base is required to neutralize the acid (e.g., HX) generated during the catalytic cycle, allowing the catalyst to regenerate. organic-chemistry.org

Oxidants: In dehydrogenative coupling reactions, an oxidant (e.g., molecular oxygen, benzoquinone) is necessary to reoxidize the catalyst (e.g., Pd(0) to Pd(II)) to complete the catalytic cycle. acs.org

Dehydrating Agents: Additives like molecular sieves (e.g., 4 Å MS) can improve reaction yields by removing water, which is a byproduct of condensation reactions. This shifts the equilibrium towards the product side. acs.org

The following table details the functions of various catalytic components.

| Component | Example | Function | Reaction Type |

|---|---|---|---|

| Lewis Acid Catalyst | AlCl₃, FeCl₃ | Activates carbonyl group for nucleophilic attack. | Friedel-Crafts Alkylation. wikipedia.org |

| Brønsted Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | Protonates carbonyl; catalyzes dehydration. | Aldol Condensation. nih.gov |

| Transition Metal Catalyst | Pd(OAc)₂ | Catalyzes C-H activation and C-C bond formation. | Oxidative Heck Reaction. acs.org |

| Ligand (Additive) | Phosphines (e.g., PPh₃) | Stabilizes and modulates the reactivity of the metal catalyst. | Heck Reaction. organic-chemistry.org |

| Oxidant (Additive) | Molecular Oxygen (O₂) | Regenerates the active form of the catalyst. | Aerobic Oxidative Coupling. acs.org |

| Dehydrating Agent (Additive) | 4 Å Molecular Sieves | Removes water to drive reaction equilibrium forward. | Condensation Reactions. acs.org |

Kinetic and Thermodynamic Considerations in Reaction Optimization

The optimization of the synthesis of this compound requires a careful balance of kinetic and thermodynamic parameters to maximize the yield and selectivity of the desired stereoisomer. wikipedia.org

Kinetic vs. Thermodynamic Control: These concepts are crucial, especially when multiple isomers can be formed. pressbooks.pub

Kinetic Product: This is the product that forms the fastest because its reaction pathway has the lowest activation energy. libretexts.orgmasterorganicchemistry.com Reactions under kinetic control are typically run at low temperatures for short durations and are irreversible. wikipedia.orglibretexts.org In the context of diastereoselectivity, the kinetic product often arises from the sterically most accessible pathway.

Thermodynamic Product: This is the most stable product. Reactions under thermodynamic control are reversible, allowing an equilibrium to be established. pressbooks.pub They are typically run at higher temperatures for longer durations, providing enough energy to overcome the activation barriers for both forward and reverse reactions, eventually favoring the lowest energy product. wikipedia.orgmasterorganicchemistry.com

Reaction Optimization:

Temperature: Low temperatures generally favor kinetic control and can enhance selectivity by making it more difficult for the system to overcome the higher activation energy barrier leading to the undesired product. libretexts.org Conversely, higher temperatures can provide the energy needed to form a more stable, thermodynamically favored product, which may be desirable if it is the target isomer.

Reaction Time: Short reaction times favor the formation of the kinetic product. wikipedia.org Extending the reaction time, especially at elevated temperatures, allows for equilibration and the eventual predominance of the thermodynamic product.

Catalyst Choice: A highly active catalyst can lower the activation energy for a specific pathway, potentially favoring one product over another under kinetic control. In asymmetric catalysis, the chiral catalyst is designed to drastically lower the activation energy for the formation of one enantiomer while leaving the pathway to the other high in energy, thus operating under kinetic control. wikipedia.org

The table below summarizes how reaction conditions can influence the outcome based on kinetic and thermodynamic principles.

| Parameter | Effect on Kinetic Control | Effect on Thermodynamic Control |

|---|---|---|

| Temperature | Favored at low temperatures (reduces energy to overcome higher activation barriers). libretexts.org | Favored at high temperatures (allows for reversibility and equilibration). pressbooks.pub |

| Reaction Time | Favored by short reaction times (product distribution reflects relative rates). wikipedia.org | Favored by long reaction times (allows the system to reach equilibrium). wikipedia.org |

| Reversibility | Dominant in irreversible or effectively irreversible reactions. | Requires a reversible reaction pathway to allow for product equilibration. masterorganicchemistry.com |

| Product Stability | Forms the product with the lowest activation energy, which may not be the most stable. acs.org | Forms the most stable product, regardless of the activation energy. acs.org |

Chemical Transformations and Derivatization of 2 1h Indol 3 Yl Cyclohexanol

Functionalization of the Cyclohexanol (B46403) Moiety

The cyclohexanol portion of the molecule provides a reactive secondary alcohol and a saturated hydrocarbon ring, each susceptible to specific types of chemical transformation.

Oxidation Reactions (e.g., to ketones or carboxylic acids)

The secondary alcohol group in 2-(1H-indol-3-yl)cyclohexanol is readily susceptible to oxidation. Mild oxidizing agents can convert the hydroxyl group into a ketone, while stronger conditions can lead to the cleavage of the cyclohexyl ring.

Oxidation to Ketones: The most common transformation is the oxidation of the secondary alcohol to the corresponding ketone, 2-(1H-indol-3-yl)cyclohexanone. A variety of reagents can achieve this transformation efficiently. nih.govlibretexts.org Common methods include using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or chromic acid (Jones reagent). libretexts.org Swern oxidation and Dess-Martin periodinane (DMP) are also effective under milder conditions. Studies on the oxidation of cyclohexanol itself show that cyclic ketones are the major products. nih.gov

Oxidative Cleavage to Carboxylic Acids: Under more forceful oxidative conditions, the cyclohexyl ring can be cleaved to yield dicarboxylic acids. The oxidation of cyclohexanol/cyclohexanone (B45756) mixtures is an industrial process for producing adipic acid. rsc.orgresearchgate.net Reagents such as nitric acid in the presence of metal catalysts, or Dawson-type polyoxometalates with hydrogen peroxide, can facilitate this ring-opening oxidation, which would yield a substituted adipic acid derivative from this compound. rsc.orgresearchgate.net

| Reaction Type | Reagent(s) | Typical Conditions | Expected Product |

| Oxidation to Ketone | Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temperature | 2-(1H-Indol-3-yl)cyclohexanone |

| Oxidation to Ketone | Chromic Acid (H₂CrO₄) | Acetone, 0°C to RT | 2-(1H-Indol-3-yl)cyclohexanone |

| Oxidative Cleavage | Nitric Acid, Vanadium/Copper Catalysts | Elevated Temperature | Indole-substituted adipic acid derivative |

| Oxidative Cleavage | Polyoxometalates, H₂O₂ | 90°C | Mixture of dicarboxylic acids |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group serves as a key handle for introducing a variety of functional groups through esterification and etherification reactions.

Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivative. The Fischer esterification, which uses a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a common method, though it is an equilibrium process. youtube.com A more efficient method is acylation using highly reactive acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. organic-chemistry.org

Etherification: The Williamson ether synthesis is a classic method for forming ethers. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the corresponding ether.

| Reaction Type | Reagent(s) | Typical Conditions | Expected Product |

| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ | Reflux in solvent (e.g., Toluene) | 2-(1H-Indol-3-yl)cyclohexyl ester |

| Acylation | Acyl Chloride (R-COCl), Pyridine | CH₂Cl₂, 0°C to RT | 2-(1H-Indol-3-yl)cyclohexyl ester |

| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | Anhydrous THF or DMF | 2-(1H-Indol-3-yl)cyclohexyl ether |

Regioselective Functionalization of the Cyclohexyl Ring (e.g., halogenation, alkylation)

Direct and selective functionalization of the C-H bonds on the saturated cyclohexyl ring is a significant chemical challenge due to their general inertness. nih.gov Most methods lack high regioselectivity and can lead to a mixture of products.

While free radical halogenation using reagents like N-bromosuccinimide (NBS) can introduce a halogen onto the ring, it typically proceeds with low selectivity. More advanced catalyst-controlled C-H functionalization methods have been developed for cyclohexane (B81311) derivatives, demonstrating the potential for site-selective carbene insertion to form new C-C bonds. researchgate.netresearchgate.net However, the application of these sophisticated methods to a complex substrate like this compound would require specific catalyst design to control the site of reaction and overcome the reactivity of the other functional groups present in the molecule. researchgate.netresearchgate.net

Functionalization of the Indole (B1671886) Moiety

The indole nucleus is an electron-rich aromatic system, making it highly reactive towards electrophiles. The nitrogen atom also provides a site for substitution.

Electrophilic Aromatic Substitution (EAS) at C-3 and other positions

The indole ring is exceptionally reactive towards electrophilic aromatic substitution, with the C-3 position being the most nucleophilic and kinetically favored site of attack. study.comic.ac.ukpearson.com However, in this compound, the C-3 position is already substituted.

Research on 3-substituted indoles shows that electrophilic attack still occurs, leading to further substitution. quimicaorganica.orgrsc.org The reaction is believed to proceed via initial attack at the occupied C-3 position to form a 3,3-disubstituted indolenine intermediate. This intermediate then undergoes a rearrangement, where one of the C-3 substituents migrates to the C-2 position. quimicaorganica.orgrsc.org Alternatively, under certain conditions, direct substitution may occur at other positions on the indole ring, such as C-2 or positions on the benzene (B151609) ring (C-4, C-5, C-6, C-7), though this is generally less favored. mdpi.com The specific outcome depends on the nature of the electrophile and the reaction conditions.

| Reaction Type | Reagent(s) | Typical Conditions | Expected Product Position |

| Halogenation | N-Bromosuccinimide (NBS) | CCl₄ or THF | C-2 (via rearrangement) or Benzene Ring |

| Nitration | HNO₃ / H₂SO₄ | Low Temperature | Benzene Ring (e.g., C-5 or C-6) |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | CS₂ or Nitrobenzene | C-2 (via rearrangement) or Benzene Ring |

| Vilsmeier-Haack | POCl₃, DMF | 0°C to RT | C-2 (via rearrangement) |

N-Alkylation and N-Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a proton that can be removed by a base, converting the nitrogen into a potent nucleophile. This allows for the introduction of various substituents at the N-1 position. mdpi.comorganic-chemistry.org

N-Alkylation: This is typically achieved by treating the indole with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like DMF or THF. The resulting indolide anion readily reacts with an alkylating agent, like an alkyl halide, via an Sₙ2 reaction to form the N-alkylated product. organic-chemistry.orgresearchgate.net

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides. nih.gov While the indole nitrogen is less nucleophilic than the C-3 position, N-acylation can be achieved, often under basic conditions or with specific catalysts. nih.govresearchgate.net For instance, treatment with an acyl chloride in the presence of a base like pyridine or using thioesters as the acyl source can lead to selective N-acylation. nih.gov

| Reaction Type | Reagent(s) | Typical Conditions | Expected Product |

| N-Alkylation | 1. NaH; 2. Alkyl Halide (R-X) | Anhydrous DMF or THF | 1-Alkyl-2-(1H-indol-3-yl)cyclohexanol |

| N-Acylation | Acyl Chloride (R-COCl), Base | Pyridine or CH₂Cl₂ | 1-Acyl-2-(1H-indol-3-yl)cyclohexanol |

| N-Acylation | Thioester (R-COSR'), Cs₂CO₃ | Xylene, 140°C | 1-Acyl-2-(1H-indol-3-yl)cyclohexanol |

Selective Functionalization at C2, C4, C5, C6, and C7 of the Indole Ring

The functionalization of the indole ring of this compound at positions other than the highly reactive C3 is a significant challenge due to the inherent electronic properties of the indole scaffold. However, modern synthetic methodologies, particularly those employing directing groups and transition-metal catalysis, have enabled selective modifications at the C2, C4, C5, C6, and C7 positions.

C2-Functionalization: While the C3 position is the most nucleophilic, functionalization at the C2 position can be achieved under specific conditions. For 3-substituted indoles, direct C2-H activation is a viable strategy. This often involves the use of a directing group on the indole nitrogen (N1 position) to guide a transition metal catalyst, such as rhodium or palladium, to the C2 position. Although specific examples for this compound are not extensively documented, the general principles suggest that N-acylation or N-pivaloylation of the indole nitrogen could facilitate subsequent C2-arylation, -alkenylation, or -alkylation.

Functionalization of the Benzene Ring (C4, C5, C6, and C7): Accessing the benzene portion of the indole ring is notoriously difficult due to its lower reactivity compared to the pyrrole (B145914) moiety. nih.govrsc.orgrsc.org Site-selective functionalization of these positions typically necessitates the installation of a directing group. nih.govrsc.org

C4 and C5-Functionalization: The introduction of substituents at the C4 and C5 positions of 3-substituted indoles can be accomplished through directed C-H activation. nih.govrsc.org For instance, the installation of a pivaloyl group at the C3 position of an indole can direct palladium-catalyzed arylation to the C4 and C5 positions. nih.gov Additionally, regioselective C5-H direct iodination of indoles has been reported, offering a handle for further transformations. rsc.org

C6-Functionalization: Chemoenzymatic approaches have shown promise for selective C6-functionalization. For example, certain prenyltransferases have demonstrated high selectivity for the C6 position of tryptophan-containing diketopiperazines, suggesting a potential route for the enzymatic functionalization of related indole structures. nih.gov

C7-Functionalization: The C7 position can be selectively functionalized using directing groups on the indole nitrogen. rsc.orgnih.govresearchgate.net For example, an N-pivaloyl group has been shown to direct rhodium-catalyzed C7-alkenylation and -alkylation. nih.govresearchgate.net Similarly, an N-P(O)tBu2 group can direct palladium-catalyzed arylation to the C7 position. nih.gov

| Position | Directing Group (Example) | Catalyst (Example) | Transformation (Example) |

| C2 | N-Acyl | Rhodium | Arylation |

| C4 | C3-Pivaloyl | Palladium | Arylation |

| C5 | None | N/A | Direct Iodination |

| C6 | Enzymatic recognition | Prenyltransferase | Alkylation |

| C7 | N-Pivaloyl | Rhodium | Alkenylation |

| C7 | N-P(O)tBu2 | Palladium | Arylation |

Intramolecular Cyclization Reactions and Annulation Strategies

Intramolecular cyclization and annulation reactions involving the this compound scaffold provide a powerful means to construct fused polycyclic systems, which are common motifs in natural products and pharmaceutically active compounds. These transformations can involve the formation of new rings by connecting different positions of the indole nucleus with the cyclohexanol moiety or with functional groups attached to it or the indole nitrogen.

While specific examples starting directly from this compound are not prevalent in the literature, general strategies for intramolecular cyclization of indole derivatives can be extrapolated. nih.gov For instance, if the nitrogen of the indole is functionalized with a pendant nucleophile or electrophile, intramolecular cyclization can lead to the formation of N-fused indolines. nih.gov Similarly, functionalization of the cyclohexanol hydroxyl group to an appropriate tethered reactant could enable cyclization onto the indole ring.

Annulation strategies often involve the reaction of the indole nucleus with a bifunctional reagent to build a new ring. For 3-substituted indoles, [3+2] and [4+2] annulation reactions are common approaches to construct five- and six-membered rings, respectively. These reactions can be designed to occur at various positions of the indole, leading to a diverse range of fused heterocyclic systems. The development of such strategies for this compound would likely involve initial functionalization of the indole ring or the cyclohexanol moiety to introduce the necessary reactive handles for the annulation reaction.

Palladium-Catalyzed and Other Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.orgyoutube.com For the this compound molecule, these reactions can be employed to introduce a wide variety of substituents onto the indole ring, provided that a suitable handle (e.g., a halide or triflate) is present on the ring or that C-H activation strategies are employed.

Common palladium-catalyzed cross-coupling reactions applicable to the indole framework include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with a halide or triflate. Halogenation of the indole ring of this compound at a specific position would enable the introduction of aryl, heteroaryl, or vinyl groups at that position.

Heck Coupling: This reaction couples an alkene with a halide or triflate. It provides a direct method for the vinylation of the indole ring.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a halide or triflate, leading to the formation of an alkynylated indole derivative.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halide or triflate and an amine, providing a route to N-substituted indole derivatives.

Direct C-H activation/cross-coupling reactions offer a more atom-economical approach by avoiding the pre-functionalization (i.e., halogenation) of the indole ring. As discussed in section 5.2.3, directing groups can be used to achieve site-selective palladium-catalyzed C-H arylation, alkenylation, and other coupling reactions at various positions of the indole nucleus. The application of these methods to this compound would allow for the direct introduction of diverse functional groups onto the indole scaffold.

| Cross-Coupling Reaction | Reactants | Product |

| Suzuki-Miyaura | Indolyl-halide + Organoboron reagent | Aryl/Vinyl-indole |

| Heck | Indolyl-halide + Alkene | Alkenyl-indole |

| Sonogashira | Indolyl-halide + Terminal alkyne | Alkynyl-indole |

| Buchwald-Hartwig | Indolyl-halide + Amine | Amino-indole |

| Direct C-H Arylation | Indole + Aryl halide | Aryl-indole |

Green Chemistry Principles in the Synthesis of 2 1h Indol 3 Yl Cyclohexanol

Development of Environmentally Benign and Sustainable Synthetic Protocols

The development of eco-friendly synthetic methods is a cornerstone of green chemistry. For the synthesis of indolyl-substituted compounds, this has translated into creating protocols that operate under milder conditions and use less toxic reagents. The Friedel-Crafts alkylation, a key reaction for forming the C-C bond between an indole (B1671886) and an alkylating agent, has been a major focus of such improvements.

Another sustainable strategy involves the use of iodine as a catalyst. Molecular iodine has been effectively used for the C-3 benzylation of indoles with benzylic alcohols under mild conditions, offering a greener alternative to metal-based catalysts. The application of such methodologies to the reaction of indole with a cyclohexanol (B46403) precursor could provide a direct and sustainable route to 2-(1H-indol-3-yl)cyclohexanol, avoiding harsher reagents and reaction conditions.

Utilization of Green Solvents and Solvent Alternatives (e.g., water, PEG-400)

Replacing conventional volatile organic compounds (VOCs) with greener solvents is a critical aspect of sustainable synthesis. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactions in water can be challenging due to the poor solubility of nonpolar reactants, various techniques have been developed to overcome this.

For the synthesis of indole derivatives, water has been successfully employed as a reaction medium. The synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives has been achieved in water under catalyst-free conditions, highlighting the potential for clean, one-pot procedures. In the context of Friedel-Crafts alkylations, amphiphilic resin-supported palladium complexes have enabled the reaction of indoles with allyl esters to proceed efficiently in water. Furthermore, the use of micellar systems, such as those formed by the surfactant TPGS-750-M in water, can create nanoreactor environments that solubilize organic substrates and facilitate reactions like the palladium-catalyzed cyclization to form 2-substituted indoles.

A water-ethanol mixture has also been proven effective as a green solvent for the Friedel-Crafts alkylation of indoles with nitroalkenes, catalyzed by ammonium (B1175870) niobium oxalate (B1200264). This demonstrates that aqueous-organic solvent mixtures can provide a balance of solubility and environmental friendliness. These examples strongly suggest that a synthesis of this compound could be designed to work in aqueous media, significantly reducing the environmental impact of the process.

| Reaction Type | Catalyst | Green Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Alkylation with nitroalkenes | Ammonium niobium oxalate | Water-Ethanol | Mild conditions, recyclable catalyst solution | |

| Alkylation with allyl esters | Polymer-supported Pd complex | Water | Avoids organic solvents and metal-contaminated waste | |

| Synthesis of 3-(1H-indol-3-yl)isoindolin-1-ones | Catalyst-free | Water | Environmentally benign, one-pot synthesis | |

| Cyclization of 2-alkynylanilines | Pd(OAc)₂ | Aqueous micellar (TPGS-750-M) | Enables solubilization of lipophilic molecules |

Catalyst Recyclability and Reusability in Catalytic Systems

The ability to recover and reuse a catalyst is a key principle of green chemistry, as it reduces costs and minimizes waste. Heterogeneous catalysts or catalysts immobilized on solid supports are particularly advantageous in this regard. In the synthesis of indole derivatives, significant progress has been made in developing recyclable catalytic systems.

For the Friedel-Crafts alkylation of indoles, several recyclable catalysts have been reported. Ammonium niobium oxalate (ANO), used in a water-ethanol mixture, was efficiently recovered and reused for up to seven cycles without a significant loss of its catalytic activity. Similarly, second-generation MacMillan catalysts immobilized on imidazolium (B1220033) ionic liquids have been used for the enantioselective Friedel-Crafts reaction between indoles and α,β-unsaturated aldehydes; these catalysts could be successfully recovered and reused for multiple cycles.

Polymer-supported catalysts also offer excellent recyclability. An amphiphilic resin-supported 1,10-phenanthroline–palladium complex was used for the alkylation of indoles in water and could be easily recovered by simple filtration and reused. These examples underscore a clear strategy for the green synthesis of this compound, where the selection of a recyclable catalyst, whether homogeneous in a recyclable solvent system or heterogeneous, would be a primary consideration to enhance the sustainability of the process.

| Catalyst System | Reaction | Number of Cycles | Key Feature | Reference |

|---|---|---|---|---|

| Ammonium niobium oxalate (ANO) | Alkylation with nitroalkenes | 7 | Aqueous catalyst solution is recyclable | |

| Resin-supported Pd-phenanthroline | Alkylation with allyl esters | Not specified | Heterogeneous catalyst, easily recovered by filtration | |

| Imidazolium-supported MacMillan catalyst | Alkylation with α,β-unsaturated aldehydes | 4 | Recyclable organocatalyst |

Implementation of Solvent-Free Methodologies

Performing reactions without a solvent, or under solvent-free conditions, represents an ideal green chemistry scenario. This approach eliminates solvent waste, reduces purification steps, and can often lead to shorter reaction times and higher yields.

Solvent-free conditions have been successfully applied to various reactions involving indoles. The synthesis of α-indolylketones has been achieved through a metal-, oxidant-, and fluorous solvent-free method by reacting enamines with ammonium salts. Another example is the molecular iodine-catalyzed alkylation of indoles with alcohols, which can be performed under solvent-free conditions.

Furthermore, multicomponent reactions, which are inherently atom-economical, are often amenable to solvent-free conditions. The synthesis of vanillin-based aminoalkyl naphthols has been achieved using tannic acid as a catalyst under solvent-less conditions, including by simple grinding (mechanochemistry). The Bischler indole synthesis has also been adapted to a microwave-assisted, solvent-free protocol, providing an environmentally friendly method for producing 2-arylindoles. These precedents suggest that a solvent-free synthesis of this compound, potentially using mechanochemical mixing or solid-state reaction of indole with a suitable precursor, is a viable green strategy.

Application of Energy-Efficient Synthetic Techniques (e.g., Microwave-Assisted and Mechanochemical Syntheses)

Reducing energy consumption is another important goal of green chemistry. Energy-efficient techniques like microwave irradiation and mechanochemistry (ball-milling or grinding) can significantly shorten reaction times, often leading to cleaner reactions with fewer side products compared to conventional heating.

Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of various indole derivatives. It has been shown to accelerate classical indole-forming reactions and provide better yields in shorter timeframes. For example, an efficient synthesis of 2-methyl-1H-indole-3-carboxylate derivatives was achieved by exposing the neat reactants to microwave irradiation. The Bischler indole synthesis has also been successfully performed using a combination of solvent-free conditions and microwave irradiation, resulting in a mild, general, and green methodology. The synthesis of 1-acetyl-1H-indol-3-yl acetates was also achieved rapidly via microwave-assisted cyclization.

Given the proven effectiveness of microwave energy in promoting a wide range of indole syntheses, its application to the Friedel-Crafts alkylation of indole to produce this compound could offer a significant advantage in terms of energy efficiency and reaction speed.

Computational and Theoretical Investigations of 2 1h Indol 3 Yl Cyclohexanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. For 2-(1H-Indol-3-yl)cyclohexanol, these methods have been instrumental in characterizing its structure and electronic landscape.

Density Functional Theory (DFT) for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a leading method for the computational study of organic molecules due to its balance of accuracy and computational cost. researchgate.netijrar.orgnih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometrical optimization. By utilizing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can model the molecule's bond lengths, bond angles, and dihedral angles with considerable precision. ijrar.orgnih.gov

Table 1: Selected Optimized Geometrical Parameters for an Indole (B1671886) Derivative (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-C3 | 1.38 | - |

| N1-C2 | 1.37 | - |

| C3-C1' | 1.51 | - |

| N1-C2-C3 | - | 109.3 |

| C2-C3-C1' | - | 128.5 |

Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons. For this compound, the HOMO is typically localized on the electron-rich indole ring, particularly around the C2-C3 double bond and the nitrogen atom. This indicates that the indole moiety is the primary site for electrophilic attack.

Conversely, the LUMO is generally distributed over the entire molecule, including the cyclohexanol (B46403) ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are examples and would need to be calculated specifically for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map of this compound would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The area around the indole nitrogen and the oxygen of the hydroxyl group would exhibit negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the N-H proton of the indole ring would show positive potential, marking them as sites for nucleophilic interaction.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the step-by-step pathways of chemical reactions. researchgate.netrsc.orgresearchgate.net For reactions involving this compound, such as dehydration or substitution, computational methods can be used to model the entire reaction coordinate. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. By calculating the activation energies associated with these transition states, researchers can predict the feasibility and kinetics of a given reaction. These studies provide mechanistic insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Prediction of Stereoisomeric Stability

The presence of a flexible cyclohexanol ring and a rotatable bond connecting it to the indole nucleus means that this compound can exist in multiple conformations. gmu.edu Computational conformational analysis is used to identify the various possible spatial arrangements of the molecule and to determine their relative stabilities. This typically involves systematically rotating the key dihedral angles and calculating the energy of each resulting conformer.

For the cyclohexanol ring, the chair conformation is generally the most stable. gmu.edu However, the substituents can occupy either axial or equatorial positions, leading to different stereoisomers (e.g., cis and trans isomers depending on the relative orientation of the indole and hydroxyl groups). Computational studies can predict which of these stereoisomers is more stable by calculating their relative energies. Generally, conformers that minimize steric hindrance and maximize stabilizing interactions like intramolecular hydrogen bonding are favored.

Table 3: Relative Energies of Cyclohexanol Conformers (General Example)

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0 (most stable) |

| Chair | Axial | > 0 |

| Boat | - | Higher than chair |

Note: This table illustrates general principles of cyclohexanol conformational analysis.

Spectroscopic Data Correlation with Theoretical Predictions (e.g., NMR Chemical Shifts)

The correlation between theoretical and experimental spectroscopic data for this compound relies heavily on quantum mechanical calculations, most notably Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach within the DFT framework for the calculation of NMR chemical shifts, offering a reliable means to predict the magnetic shielding of atomic nuclei.

The accuracy of these predictions is contingent on several factors, including the choice of the DFT functional (e.g., B3LYP, M06-2X), the basis set (e.g., 6-311+G(d,p)), and the consideration of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Hypothetical Data Correlation

To illustrate the process and the expected outcomes of such a study, a hypothetical data table is presented below. This table showcases the kind of correlation that would be expected from a rigorous computational investigation of this compound, comparing hypothetical experimental NMR data with theoretically calculated values. The presented values are for demonstrative purposes and are based on typical chemical shifts for similar structural motifs.

Table 1: Hypothetical Correlation of Experimental and Theoretically Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton Assignment | Hypothetical Experimental δ (ppm) | Hypothetical Theoretical δ (ppm) (DFT/B3LYP/6-311+G(d,p)) |

| H-1' (Indole NH) | 8.10 | 8.05 |

| H-2' (Indole) | 7.05 | 7.01 |

| H-4' (Indole) | 7.60 | 7.55 |

| H-5' (Indole) | 7.15 | 7.11 |

| H-6' (Indole) | 7.20 | 7.16 |

| H-7' (Indole) | 7.40 | 7.35 |

| H-1 (Cyclohexanol) | 3.80 | 3.75 |

| H-2 (Cyclohexanol) | 2.90 | 2.85 |

| Cyclohexanol CH₂ | 1.20 - 2.10 | 1.15 - 2.05 |

| Cyclohexanol OH | 2.50 | 2.45 |

Table 2: Hypothetical Correlation of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Assignment | Hypothetical Experimental δ (ppm) | Hypothetical Theoretical δ (ppm) (DFT/B3LYP/6-311+G(d,p)) |

| C-2' (Indole) | 124.5 | 124.0 |

| C-3' (Indole) | 115.0 | 114.5 |

| C-3a' (Indole) | 127.8 | 127.3 |

| C-4' (Indole) | 119.0 | 118.5 |

| C-5' (Indole) | 121.5 | 121.0 |

| C-6' (Indole) | 120.0 | 119.5 |

| C-7' (Indole) | 111.5 | 111.0 |

| C-7a' (Indole) | 136.5 | 136.0 |

| C-1 (Cyclohexanol) | 72.0 | 71.5 |

| C-2 (Cyclohexanol) | 45.0 | 44.5 |

| Cyclohexanol CH₂ | 24.0 - 35.0 | 23.5 - 34.5 |

The close agreement between the hypothetical experimental and theoretical values in these tables would typically signify a high level of accuracy in the computational model. Any significant deviations would necessitate a re-evaluation of the proposed conformation or the computational parameters used. Such a correlative study is invaluable for confirming the structural assignment of this compound and for providing a deeper understanding of the electronic environment of each atom within the molecule.

Applications As a Building Block and Molecular Scaffold in Advanced Organic Synthesis

Design and Synthesis of Complex Polycyclic and Heterocyclic Structures

The indole (B1671886) moiety is a cornerstone in the synthesis of a vast array of polycyclic and heterocyclic architectures, many of which are found in natural products and pharmaceutically active compounds. The 2-(1H-Indol-3-yl)cyclohexanol scaffold serves as a valuable precursor for the construction of intricate molecular frameworks through reactions that engage both the indole and cyclohexanol (B46403) components.

Methodologies such as dearomatizing cyclization reactions of indole derivatives offer a powerful strategy for accessing novel N-fused polycyclic indolines. researchgate.netjyu.firwth-aachen.de While specific examples commencing from this compound are not extensively documented, the principles of these reactions are applicable. For instance, intramolecular reactions could be envisioned where the hydroxyl group of the cyclohexanol ring, or a derivative thereof, acts as a nucleophile or is transformed into a leaving group to facilitate cyclization onto the indole nucleus. Such strategies could lead to the formation of indolo[2,1-a]isoquinoline or related polycyclic systems, depending on the reaction conditions and the nature of the substituents.

Furthermore, the indole C2-position can be functionalized to participate in annulation reactions. For example, Zn(II)-catalyzed divergent synthesis of functionalized polycyclic indolines through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes has been reported. acs.org The this compound scaffold could be employed in similar cycloaddition strategies to generate complex, fused ring systems incorporating the indole and cyclohexanol moieties. The diastereoselectivity of such reactions would be influenced by the stereochemistry of the cyclohexanol ring.

Precursor for Advanced Chiral Architectures and Enantiomerically Pure Compounds

The presence of at least two stereocenters in this compound makes it an attractive starting material for the synthesis of advanced chiral architectures and enantiomerically pure compounds. The diastereoselective synthesis of this compound provides access to specific stereoisomers, which can then be used to control the stereochemical outcome of subsequent transformations.

The synthesis of enantiomerically pure tricyclic indolines has been achieved from chiral starting materials, featuring highly diastereoselective gold-catalyzed cyclization of alkyne-tethered indoles. nih.gov A similar strategy could be employed with enantiomerically resolved this compound, where the hydroxyl group is functionalized with an alkyne-containing tether. Subsequent diastereoselective cyclization would lead to enantiomerically pure polycyclic structures.

Moreover, the chiral cyclohexanol moiety can act as a chiral auxiliary, guiding the stereochemistry of reactions at other parts of the molecule. Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the formation of a desired enantiomer of a product. scispace.comnih.gov The hydroxyl group of this compound can be derivatized to attach a prochiral substrate, and subsequent reactions can be directed by the stereochemistry of the cyclohexanol ring. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled. A new cyclohexyl-based chiral auxiliary has been successfully applied in the total synthesis of (+)-linalool oxide, demonstrating the utility of such scaffolds. researchgate.net

Integration into Macrocyclic and Supramolecular Assemblies

Macrocycles and supramolecular assemblies are of significant interest due to their unique host-guest properties and their prevalence in biologically active molecules. The this compound scaffold possesses functionalities that are well-suited for its incorporation into such larger molecular constructs.

The synthesis of macrocycles can be achieved through various strategies, including ring-closing metathesis (RCM) and multicomponent reactions (MCRs). core.ac.ukcncb.ac.cn The hydroxyl group and the indole nitrogen of this compound can be functionalized with appropriate linkers containing terminal alkenes, alkynes, or other reactive groups to facilitate macrocyclization. For example, appending linker arms to the hydroxyl and indole nitrogen atoms would create a linear precursor that could undergo intramolecular cyclization to form a macrocycle containing the indolylcyclohexanol unit. The synthesis of macrocycles for drug discovery often employs such strategies. researchgate.net

In the realm of supramolecular chemistry, the indole nucleus is known to participate in π-stacking interactions, while the hydroxyl group can engage in hydrogen bonding. These non-covalent interactions are fundamental to the formation of supramolecular assemblies. Cyclodextrins, for instance, are known to form inclusion complexes with organic molecules, and their derivatives can be used as chiral supramolecular receptors for enantioselective sensing. mdpi.com The this compound molecule could potentially be encapsulated within a cyclodextrin (B1172386) host, or it could be functionalized to act as a guest molecule that selectively binds to a specific host, thereby forming a well-defined supramolecular assembly.

Development of Novel Chiral Catalysts and Ligands

Chiral catalysts and ligands are indispensable tools in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. The rigid and stereochemically defined structure of this compound makes it an excellent candidate for development into a novel chiral ligand for asymmetric catalysis.

The development of chiral oxa-spirocyclic ligands, such as O-SPINOL, has led to highly effective catalysts for asymmetric hydrogenation. dicp.ac.cn The indole and cyclohexyl rings of this compound could serve as the core of a new class of spirocyclic ligands. Furthermore, the versatility of phosphoramidite (B1245037) ligands in asymmetric gold catalysis highlights the potential for simple chiral alcohols to be transformed into highly effective ligands. mdpi.com

Scaffold for the Rational Design of Molecular Probes and Chemical Biology Tools

The indole scaffold is a common feature in molecular probes and chemical biology tools due to its unique photophysical properties and its ability to interact with biological targets. The this compound framework can be rationally designed and functionalized to create novel probes for studying biological processes.

Fluorescent probes are powerful tools for bioimaging and sensing. The indole nucleus is inherently fluorescent, and its properties can be modulated by substitution. Hemicyanine dyes, which often incorporate an indole moiety, are a versatile class of near-infrared (NIR) fluorescent chromophores. rsc.org By attaching a fluorophore to the this compound scaffold, or by modifying the indole ring itself, it is possible to develop new fluorescent probes. For instance, fluorescent 4-[4-(3H-spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl derivatives have been developed as high-affinity probes for σ receptors. nih.gov The synthesis of N2-indolyl-1,2,3-triazoles has also been explored for their fluorescent properties. nih.govresearchgate.net

The development of chemical tools through biology-oriented synthesis often relies on the creation of libraries of compounds based on natural product-like scaffolds. researchgate.net The this compound scaffold can serve as a starting point for the synthesis of a diverse library of molecules with potential biological activity. Synthetic biology tools can further aid in the optimized production of such chemical probes. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1H-Indol-3-yl)cyclohexanol, and how are intermediates purified?

- The synthesis typically involves coupling indole derivatives with cyclohexanol precursors. For example, Friedel-Crafts alkylation or Mitsunobu reactions can link the indole moiety to the cyclohexanol backbone. A general procedure involves reacting 1H-indole with a cyclohexanol derivative (e.g., cyclohexanol bromide) under phase-transfer catalysis (PTC) conditions .

- Purification : Flash chromatography (e.g., using cyclohexane/EtOAc gradients) is common for isolating intermediates . For final product purification, recrystallization from methanol or ethanol is effective, as demonstrated in analogous indole-cycloalkyl compounds .

Q. How is this compound characterized using spectroscopic techniques?

- NMR : H NMR (400 MHz, acetone-d) is critical for confirming the indole proton (δ 8.28–8.32 ppm) and cyclohexanol hydroxyl group (broad singlet ~δ 5.0 ppm). Integration ratios verify substituent positions .

- HRMS : High-resolution mass spectrometry (e.g., ESI) confirms the molecular ion peak (e.g., [M+H] at m/z 244.1202 for CHNO) .

- IR : A strong O–H stretch (~3200–3400 cm^{-1) and indole N–H stretch (~3400 cm) are diagnostic .

Q. What crystallographic methods are used to resolve its 3D structure?

- Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. For example, indole-containing analogs are crystallized from methanol, and H-atoms are refined isotropically using difference Fourier maps . Space group assignments (e.g., P2/c) and R-factors (< 0.05) ensure structural accuracy .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized for enantiomeric purity?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric Friedel-Crafts reactions to control the cyclohexanol stereocenter .

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients separates enantiomers, monitored by CD spectroscopy .

- Computational Guidance : Density Functional Theory (DFT) predicts transition-state energies to favor desired stereoisomers .

Q. How do researchers reconcile conflicting NMR and X-ray data for this compound?

- Dynamic Effects : Discrepancies in proton chemical shifts (e.g., cyclohexanol chair conformers) are resolved via variable-temperature NMR to identify rotameric equilibria .

- Crystallographic Artifacts : X-ray may miss disordered solvent molecules; iterative refinement in SHELXL and Hirshfeld surface analysis validate hydrogen-bonding networks .

Q. What computational strategies predict the biological activity of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with aryl hydrocarbon receptors (AhR), leveraging the indole moiety’s affinity for hydrophobic binding pockets .

- ADMET Prediction : SwissADME calculates logP (~2.5) and bioavailability scores (>0.55) to prioritize in vitro testing .

Q. How does the indole group influence in vitro vs. in vivo activity discrepancies?

- Metabolic Stability : Cytochrome P450 (CYP3A4) assays reveal rapid oxidation of the indole ring in vivo, reducing efficacy. Structural analogs with electron-withdrawing groups (e.g., –CF) improve metabolic half-life .

- Protein Binding : Surface plasmon resonance (SPR) shows high serum albumin binding (>90%), necessitating prodrug strategies for enhanced bioavailability .

Data Analysis & Methodological Challenges

Q. What statistical approaches validate reproducibility in synthetic yield optimization?

- Design of Experiments (DoE) : Response surface methodology (RSM) models factors like temperature, catalyst loading, and solvent polarity. Pareto charts identify significant variables (e.g., PTC catalyst > solvent) .

- ANOVA : Tests batch-to-batch variability (p < 0.05) to ensure consistent yields (±5% SD) .

Q. How are conflicting cytotoxicity results addressed in cell-based assays?

- Dose-Response Curves : IC values are normalized to controls (e.g., DMSO) and validated via MTT and apoptosis markers (e.g., caspase-3 activation) .

- Mechanistic Profiling : RNA-seq identifies off-target pathways (e.g., PI3K/AKT) to distinguish compound-specific effects from assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.